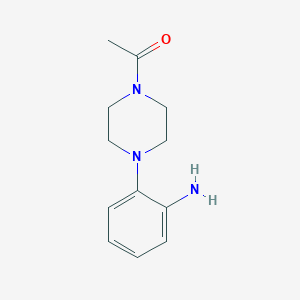

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone

Description

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone is a piperazine-derived compound featuring an ethanone group linked to a piperazine ring substituted with a 2-aminophenyl moiety. This structure enables diverse pharmacological interactions, particularly in neurological and antimicrobial contexts. Its synthesis typically involves coupling reactions between piperazine derivatives and substituted benzoyl chlorides, as seen in related compounds (e.g., via Cs₂CO₃-mediated nucleophilic substitution in DMF) . The 2-aminophenyl group enhances binding to biological targets, such as serotonin (5-HT₆) and dopamine receptors, while the ethanone moiety contributes to metabolic stability .

Properties

IUPAC Name |

1-[4-(2-aminophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-5-3-2-4-11(12)13/h2-5H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAAXUFHOPUWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359094 | |

| Record name | 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91646-45-6 | |

| Record name | 1-[4-(2-Aminophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-aminophenylpiperazine with acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to reflux

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Halogenated compounds in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

Industry: It finds applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

- Aromatic Substituents : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance receptor affinity (e.g., 5-HT₆ antagonism in indole derivatives) . Conversely, electron-withdrawing groups (e.g., nitro, CF₃) improve antiproliferative potency by stabilizing π-π stacking with DNA .

- Piperazine Modifications : Sulfonyl groups increase metabolic stability and solubility, as seen in antiproliferative derivatives . N-Benzyl or N-arylpiperazine variants (e.g., biphenyl derivatives) enhance CNS penetration for antipsychotic applications .

- Ethanone Linker: Replacing ethanone with bulkier ketones (e.g., indolyl) reduces 5-HT₆ binding , while maintaining the ethanone group balances potency and pharmacokinetics .

Pharmacokinetic and Metabolic Comparisons

- Metabolic Stability : Sulfonyl-piperazine derivatives exhibit longer half-lives than arylpiperazines due to reduced CYP450 oxidation .

- Species-Specific Metabolism : Iloperidone undergoes O-dealkylation in humans (yielding hydroxy metabolites) but hydroxylation in dogs, highlighting species-dependent metabolic pathways .

- Metal Complexation : APEHQ’s Cu(II) complex shows 4-fold higher antifungal activity than the ligand, attributed to improved membrane permeability via chelation .

Computational Insights

- QSAR Models : For biphenyl-piperazine derivatives, QPlogBB (brain/blood partition coefficient) and EA correlate with anti-dopaminergic activity, guiding CNS-targeted design .

- Docking Studies: 2-(4-Benzylpiperazin-1-yl)ethanone derivatives show strong acetylcholinesterase binding via H-bonding with Trp86 and π-cation interactions .

Biological Activity

1-(4-(2-Aminophenyl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenylpiperazine with acetyl chloride. The reaction is conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. Key conditions include:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or similar |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours |

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as receptors and enzymes. The compound may function as an agonist or antagonist, modulating biological pathways relevant to therapeutic applications.

The compound's mechanism of action involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can influence various physiological processes, making it a candidate for drug development targeting neurological and psychiatric disorders.

Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it useful in developing new antibiotics .

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

- Receptor Binding Studies : Binding affinity assays reveal that this compound interacts with aminergic receptors, which are crucial in regulating mood and behavior .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on K562 leukemic cells showed that treatment with the compound resulted in increased necroptosis and apoptosis rates. Flow cytometry analyses indicated that the compound activates specific cell death pathways, making it a candidate for further investigation in cancer therapies .

Comparison with Similar Compounds

When compared to similar compounds, such as 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone and 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone, the unique substitution pattern of this compound contributes to its distinct biological properties.

| Compound | Key Features |

|---|---|

| This compound | Unique piperazine substitution; potential antimicrobial and anticancer activity |

| 1-(4-(3-Aminophenyl)piperazin-1-yl)ethanone | Similar structure; differing biological efficacy |

| 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone | Variations in receptor binding profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.